molecular formula C22H26N4O5 B2742441 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)propan-1-one CAS No. 1903546-22-4

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)propan-1-one

Cat. No.: B2742441
CAS No.: 1903546-22-4
M. Wt: 426.473
InChI Key: MHCDJDCTWVHRFL-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.473. The purity is usually 95%.
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Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)propan-1-one is a complex organic molecule that exhibits significant biological activity. This article will explore its synthesis, mechanism of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 370.41 g/mol. The structure includes a benzodioxole moiety and a pyrazolo[1,5-a]pyridine component, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC19H22N4O4
Molecular Weight370.41 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Synthesis

The synthesis of the compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzodioxole Moiety : This is achieved through nucleophilic substitution reactions involving 1,3-benzodioxole derivatives.
  • Coupling with Pyrazolo[1,5-a]pyridine : The pyrazolo component is introduced via coupling reactions that may involve various coupling agents.
  • Final Modifications : The piperazine ring is then modified to attach the carbonyl group.

These synthetic routes can be optimized for yield and purity using techniques such as high-throughput screening and automated synthesis methods.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzodioxole and pyrazolo moieties are known to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can modulate receptor activity related to neurotransmission or hormonal regulation.

Biological Activity

Research has demonstrated that the compound exhibits several pharmacological activities:

Anticancer Activity

Studies indicate that compounds containing the pyrazolo structure show significant inhibitory effects on various cancer cell lines. For instance:

  • In vitro Studies : The compound has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-inflammatory Effects

The benzodioxole moiety contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

  • Cytokine Inhibition : It reduces levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Tests have shown effectiveness against Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo compounds exhibit potent activity against BRAF(V600E) mutant melanoma cells.
    • IC50 values were reported in the nanomolar range for some derivatives.
  • Anti-inflammatory Research :
    • Research conducted by Umesha et al. (2009) indicated that similar compounds significantly reduced inflammatory markers in animal models of arthritis.
  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of related compounds against fungal strains and reported MIC values supporting their use as potential antifungal agents.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-15(31-17-5-6-19-20(13-17)30-14-29-19)21(27)24-8-10-25(11-9-24)22(28)18-12-16-4-2-3-7-26(16)23-18/h5-6,12-13,15H,2-4,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCDJDCTWVHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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